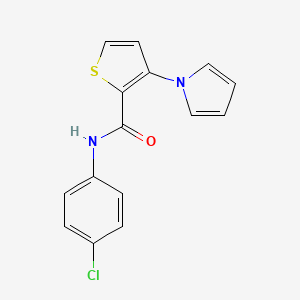

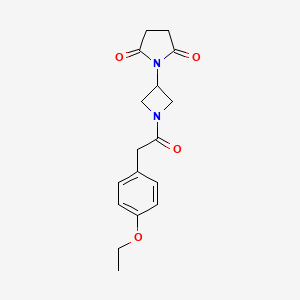

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, also known as CCT196969, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the transcriptional regulation of genes involved in cancer progression, making them an attractive target for drug development.

Scientific Research Applications

Synthesis and Biological Potential

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide and its derivatives have been synthesized and studied for their potential biological activities. One study focused on synthesizing a series of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their thiazolo[3,2-a]pyrimidine derivatives. These compounds were evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Another study involved the dearomatising rearrangement of lithiated thiophenecarboxamides, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004). This demonstrates the compound's versatility in chemical transformations, providing valuable intermediates for further pharmaceutical synthesis.

Anticancer and Antimicrobial Research

Research has also been conducted on derivatives of thiophene and thieno[2,3-d]pyrimidine, synthesized from alpha-substituted-beta-thiocyanatomethyl cinnamonitrile. These derivatives were prepared as part of efforts to explore their potential in cancer therapy (Abdelrazek, 1989).

Another notable study synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, which were then tested for CNS depressant activity. This research highlights the compound's relevance in developing new therapeutic agents for neurological conditions (Bhattacharjee et al., 2011).

Material Science Applications

In addition to biological applications, these compounds have been investigated in the field of material science. For instance, aromatic polyamides containing n-alkylphenylimide units fused to the main chain have been synthesized, showing enhanced thermal stability and excellent solubility, indicating their potential use in high-performance materials (Choi et al., 2004).

properties

IUPAC Name |

N-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-3-5-12(6-4-11)17-15(19)14-13(7-10-20-14)18-8-1-2-9-18/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECAPRYYXFEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)

![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)

![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)